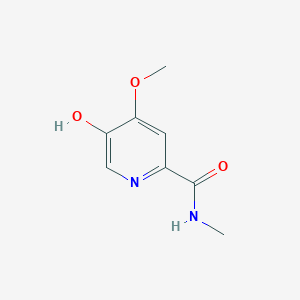

5-Hydroxy-4-methoxy-N-methylpicolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

5-hydroxy-4-methoxy-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C8H10N2O3/c1-9-8(12)5-3-7(13-2)6(11)4-10-5/h3-4,11H,1-2H3,(H,9,12) |

InChI Key |

SUTZNGUNAQIKTE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC=C(C(=C1)OC)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 5 Hydroxy 4 Methoxy N Methylpicolinamide Analogues

Established Synthetic Pathways for N-Methylpicolinamide Core Structures

The construction of the N-methylpicolinamide core is a fundamental step in the synthesis of its more complex analogues. The most common and established pathway commences with picolinic acid (pyridine-2-carboxylic acid) or its derivatives. A prevalent method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily undergoes amidation.

One widely used procedure begins with the treatment of picolinic acid with a chlorinating agent, typically thionyl chloride (SOCl₂), often in the presence of a catalyst or co-solvent. mdpi.comnih.gov For instance, picolinic acid can be refluxed with thionyl chloride to produce the picolinoyl chloride intermediate. nih.govnih.gov This intermediate is often not isolated but is reacted in situ with methylamine (B109427) to form the desired N-methylpicolinamide. mdpi.com The use of aqueous methylamine in a solvent like tetrahydrofuran (B95107) (THF) is a common practice for this amidation step. mdpi.com

An alternative to using the acid chloride is the amidation of a picolinate (B1231196) ester. For example, methyl 4-chloropicolinate can be reacted with a methylamine solution in THF to yield 4-chloro-N-methylpicolinamide. chemicalbook.com This reaction is sometimes facilitated by the addition of a Lewis acid, such as magnesium chloride, which may activate the ester toward nucleophilic attack. chemicalbook.com

These foundational reactions provide reliable access to the N-methylpicolinamide scaffold, which can then be subjected to further functionalization or used as a building block in more complex syntheses.

Table 1: Synthesis of N-Methylpicolinamide Core Structures

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| Picolinic acid | 1) Thionyl chloride, chlorobenzene, NaBr, reflux; 2) 25% aqueous methylamine, THF | N-methyl-4-chloropicolinamide |

| Methyl 4-chloropicolinate | Methylamine (2M in THF), MgCl₂, THF, 20°C | 4-Chloro-N-methylpicolinamide |

| Picolinic acid | 1) Thionyl chloride; 2) N-alkylanilines | N-alkyl-N-phenylpicolinamides |

Regioselective Functionalization Techniques for Pyridine (B92270) Ring Substitution

The functionalization of the pyridine ring at specific positions presents a significant synthetic challenge due to the electronic nature of the heterocycle. Achieving the 4-methoxy and 5-hydroxy substitution pattern of the target compound requires sophisticated regioselective techniques.

Introduction of Hydroxyl and Methoxy (B1213986) Groups at Specific Positions

The introduction of substituents at the C4 and C5 positions of a pyridine ring is not straightforward. Direct electrophilic substitution is often difficult and lacks regioselectivity. Modern synthetic methods, however, offer powerful solutions.

C4-Functionalization: The selective functionalization of the C4 position of pyridine is a long-standing challenge. nih.gov Recent advances have provided novel strategies. One approach involves the use of a temporary blocking group to direct reactivity. For example, a maleate-derived blocking group can be used to control Minisci-type decarboxylative alkylation specifically at the C4 position. nih.gov Another powerful method involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which act as versatile handles for subsequent cross-coupling reactions or reactions with nucleophiles to form C-O, C-S, C-N, and C-C bonds selectively at the C4 position. thieme-connect.deresearchgate.net These methods could be adapted to introduce a methoxy group or a precursor at the C4 position.

C5-Functionalization: Functionalizing the C5 position (meta-position relative to the nitrogen) is also challenging. Directed ortho metalation (DoM) is a powerful strategy where a directing group on the pyridine ring guides a metalating agent (like lithium diisopropylamide, LDA) to deprotonate an adjacent position. znaturforsch.com While typically used for C2, C3, and C6 functionalization, a carefully chosen starting material with a directing group at C4 or C6 could potentially facilitate functionalization at C5. For instance, the metalation of 3-bromopyridine (B30812) with LDA leads to regioselective lithiation at the 4-position, showcasing how existing substituents guide reactivity. znaturforsch.com A similar strategy could be envisioned for the 5-position. Neighboring group assistance, where a deprotonated phenolic OH-group facilitates reactions at an adjacent position, has been demonstrated in the regioselective functionalization of 3-hydroxy-pyridine carboxylates and could be a viable strategy. nih.gov

A plausible synthetic route to a 5-hydroxy-4-methoxy substituted pyridine might involve starting with a pre-functionalized pyridine, such as a 4-chloro-5-nitropyridine derivative, and performing sequential nucleophilic aromatic substitution and reduction/diazotization/hydrolysis reactions to install the methoxy and hydroxyl groups, respectively.

Elaboration of the N-Methylamide Moiety

The final step in the synthesis of the title compound, or a key step in the synthesis of its precursors, is the formation of the N-methylamide group at the C2 position. This transformation is typically achieved through standard amide bond formation protocols.

As discussed previously (Section 2.1), the most direct method is the reaction of a picolinoyl chloride with methylamine. mdpi.com This nucleophilic acyl substitution is generally high-yielding and proceeds under mild conditions. Alternatively, the aminolysis of a picolinate ester, such as a methyl or ethyl ester, with methylamine provides another reliable route. chemicalbook.com The reaction between methyl 4-chloropicolinate and methylamine in THF, for example, yields the corresponding N-methylamide in high yield. chemicalbook.com These methods are robust and widely applicable across a range of substituted picolinic acid derivatives.

Derivatization Approaches for Structure-Activity Relationship (SAR) Studies of 5-Hydroxy-4-methoxy-N-methylpicolinamide

To explore the structure-activity relationships (SAR) of a lead compound like this compound, medicinal chemists synthesize a library of analogues with systematic variations in different parts of the molecule.

Synthesis of Analogues with Variations at the Pyridine Ring

Modifying the substituents on the pyridine ring is a common strategy to probe their influence on biological activity. For N-methylpicolinamide-based compounds, extensive research has been conducted on synthesizing analogues with diverse functionalities.

A key strategy involves coupling a halo-picolinamide intermediate with various nucleophiles. For example, 4-chloro-N-methylpicolinamide serves as a versatile precursor. It can be reacted with substituted aminophenols to generate ether linkages, as seen in the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide. nih.govchemicalbook.com The resulting amino group can be further derivatized to create a wide array of analogues. nih.gov Similarly, 4-chloro-N-methylpicolinamide can be reacted with aminophenols or anilines under heating to form 4-amino-substituted derivatives, which can then be acylated or condensed with isocyanates to produce extensive libraries of compounds for evaluation. mdpi.com

Studies have explored the synthesis of novel picolinamide (B142947) derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties, which have been evaluated as potential kinase inhibitors. nih.gov These syntheses highlight the chemical tractability of the picolinamide scaffold for creating diverse chemical entities for SAR studies. nih.govnih.gov

Table 2: Examples of Pyridine Ring Derivatization for SAR Studies

| Core Intermediate | Reaction Type | Resulting Analogue Class |

|---|---|---|

| 4-Chloro-N-methylpicolinamide | Nucleophilic aromatic substitution with aminophenols | 4-Phenoxy-N-methylpicolinamide derivatives |

| 4-Chloro-N-methylpicolinamide | Nucleophilic aromatic substitution with anilines | 4-(Phenylamino)-N-methylpicolinamide derivatives |

| 4-(4-Aminophenylamino)-N-methylpicolinamide | Acylation with substituted benzoyl chlorides | 4-(4-Acylaminophenylamino)-N-methylpicolinamide derivatives |

| 4-(4-Aminophenylamino)-N-methylpicolinamide | Condensation with isocyanates | 4-(4-(Ureido)phenylamino)-N-methylpicolinamide derivatives |

Modifications of the N-Methylamide Side Chain

Varying the amide portion of the molecule provides another avenue for SAR exploration. While the N-methyl group is a common feature in many active picolinamides, modifying this group can provide insight into the steric and electronic requirements for activity.

Synthetic strategies can involve using different primary or secondary amines during the amidation step. Instead of methylamine, amines such as ethylamine, propylamine, or cyclopropylamine (B47189) could be used to generate analogues with different N-alkyl substituents. Furthermore, coupling picolinic acid with N-alkylanilines has been shown to produce a range of N-alkyl-N-phenylpicolinamides, demonstrating the feasibility of introducing larger and more complex groups at the amide nitrogen. nih.gov These modifications allow for a systematic evaluation of how the size, shape, and lipophilicity of the amide substituent affect the compound's biological profile.

Compound Index

Advanced Synthetic Methodologies

Chemo-enzymatic Synthesis

Chemo-enzymatic synthesis integrates the strengths of both chemical and biological catalysis to construct complex molecular architectures. nih.govnih.gov This approach leverages the high selectivity (chemo-, regio-, and stereo-selectivity) of enzymes for specific transformations within a multi-step chemical synthesis, a task that can be challenging for purely chemical methods. nih.gov The formation of the amide bond, a key step in the synthesis of picolinamides, is a prime target for biocatalysis, addressing the need for greener and more efficient coupling methods. rsc.orgnih.gov

Enzymatic amide bond formation can be broadly categorized into two strategies: thermodynamically controlled synthesis (reversal of hydrolysis) and kinetically controlled synthesis. nih.gov Hydrolases, such as lipases and proteases, are commonly employed in these processes. nih.govacs.org In kinetically controlled approaches, an activated acyl donor (like an ester) reacts with an amine, a method that is often faster and less reversible than the thermodynamic approach. acs.org

Several enzyme classes have proven effective for amide bond synthesis and are relevant for producing picolinamide analogues:

Lipases/Esterases : These enzymes, particularly in non-aqueous or low-water environments, can catalyze the aminolysis of esters to form amides. acs.orgmdpi.com For instance, a lipase (B570770) from Sphingomonas sp. has been identified that efficiently forms amides from sterically demanding heteroaromatic ethyl esters in an aqueous buffer, achieving high yields on a preparative scale. acs.org A sustainable method using Candida antarctica lipase B (CALB) for the direct amidation of free carboxylic acids with amines in a green solvent has also been developed, yielding excellent conversions without requiring intensive purification. mdpi.comnih.gov

ATP-Dependent Enzymes : This group includes amide bond synthetases and ligases that activate a carboxylic acid via an ATP-dependent mechanism, typically forming an acyl-adenylate or acyl-phosphate intermediate. nih.govresearchgate.net This activated intermediate then reacts with an amine to form the amide bond. While highly efficient and capable of operating in aqueous media, these systems often require an ATP recycling system for preparative-scale synthesis. rsc.orgacs.org Carboxylic Acid Reductases (CARs), for example, have been shown to possess promiscuous amidation activity, catalyzing the reaction between a carboxylic acid and an amine, driven by ATP. polimi.it

Engineered Enzymes : Rational design and directed evolution have been used to create novel biocatalysts for amide synthesis. A notable example is the engineering of a nitrile synthetase from Bacillus subtilis into an amide synthetase. By mutating key residues, the enzyme's catalytic cycle was truncated, leading to the accumulation and release of the amide intermediate instead of its subsequent dehydration to a nitrile. nih.gov

The integration of these enzymatic steps with traditional chemical synthesis allows for novel and efficient routes to complex picolinamides. paradisiresearch.com

Table 1: Enzyme Classes for Chemo-enzymatic Amide Synthesis

| Enzyme Class | Mechanism of Action | Substrates | Key Advantages |

|---|---|---|---|

| Lipases/Hydrolases | Kinetically controlled aminolysis of esters or thermodynamically controlled direct amidation. acs.orgmdpi.com | Carboxylic acids, esters, amines. mdpi.com | High stability, no cofactor requirement, operational in organic solvents. acs.orgnih.gov |

| ATP-Grasp Enzymes | ATP-dependent activation of a carboxylic acid to an acyl-phosphate intermediate, followed by nucleophilic attack by an amine. nih.gov | Carboxylic acids, amines. nih.gov | High efficiency in aqueous media. rsc.org |

| Amide Bond Synthetases | ATP-dependent adenylation of the carboxylic acid substrate followed by amidation with an amine nucleophile within the enzyme's active site. researchgate.net | Carboxylic acids, amines. researchgate.net | Enables the use of only a small excess of the amine. researchgate.net |

| Carboxylic Acid Reductases (CARs) | Promiscuous amidation activity via interception of the acyl-adenylate intermediate by an amine nucleophile. polimi.it | Carboxylic acids, amines. polimi.it | Leverages a known enzyme class for a new synthetic application. polimi.it |

| Engineered Nitrile Synthetases | Rational engineering halts the catalytic cycle at the amide intermediate stage, preventing further conversion to the nitrile. nih.gov | Carboxylic acids, amines. nih.gov | Provides a coupling agent-free, biocatalytic approach. nih.gov |

Green Chemistry Approaches in Picolinamide Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsphinxsai.com The synthesis of picolinamides and their pyridine-based precursors is an area where green chemistry can have a significant impact by improving sustainability. nih.gov Key areas of focus include the use of environmentally benign solvents, alternative energy sources, and efficient, reusable catalysts. nih.govresearchgate.net

Green Solvents

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. unibo.itrsc.org Traditional amide bond formations often use hazardous dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgresearchgate.net Research has identified several greener alternatives:

Bio-based Solvents : Solvents derived from renewable biomass are increasingly favored. researchgate.netbohrium.com Examples include 2-Methyltetrahydrofuran (2-MeTHF), derived from lignocellulose, and cyclopentyl methyl ether (CPME), which has been successfully used in lipase-catalyzed amidation reactions. nih.govbohrium.com γ-Valerolactone (GVL) is another promising biomass-derived solvent. researchgate.net

Water : As a solvent, water is non-toxic, non-flammable, and inexpensive. mdpi.com The development of water-soluble catalysts and enzymatic processes that operate in aqueous buffers makes water an attractive medium for pyridine derivative synthesis. acs.orgmdpi.com

Neoteric Solvents : This category includes ionic liquids (ILs) and deep eutectic solvents (DESs). rsc.orgmdpi.com They are characterized by low vapor pressure, which reduces air pollution and inhalation hazards. mdpi.com

Table 2: Comparison of Conventional and Green Solvents for Amide Synthesis

| Solvent | Type | Advantages | Disadvantages/Concerns |

|---|---|---|---|

| Dichloromethane (DCM) | Conventional | Effective for a wide range of reactions. | Suspected carcinogen, volatile organic compound (VOC). rsc.org |

| N,N-Dimethylformamide (DMF) | Conventional | High polarity, good solvating power. | Toxic for reproduction, high boiling point makes removal difficult. rsc.orgresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Bio-based) | Derived from renewable sources, lower toxicity than THF. bohrium.com | Can form peroxides. |

| Cyclopentyl methyl ether (CPME) | Green | High boiling point, low peroxide formation, stable to acids/bases. nih.gov | Higher cost compared to some conventional solvents. |

| Water | Green | Non-toxic, non-flammable, cheap, sustainable. mdpi.com | Limited solubility for many organic compounds, potential for hydrolysis side reactions. mdpi.com |

| γ-Valerolactone (GVL) | Green (Bio-based) | Renewable, biodegradable, low melting point. researchgate.net | Can be reactive under certain conditions. |

Alternative Synthetic Methodologies

Beyond solvents, green chemistry encourages the adoption of new technologies and catalysts to improve efficiency and reduce environmental impact.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically shorten reaction times (from hours to minutes), increase product yields, and enhance purity compared to conventional heating methods. nih.gov This technique has been successfully applied to the one-pot, multi-component synthesis of functionalized pyridine derivatives. nih.gov

Sustainable Catalysts : The development of reusable and non-toxic catalysts is a core principle of green chemistry. In the synthesis of pyridine-related structures, catalysts such as activated fly ash have been used as efficient, eco-friendly, and reusable options. bhu.ac.in For coupling reactions, palladium supported on magnetic nanoparticles (e.g., Fe3O4@SiO2-Picolylamine-Pd) offers a highly efficient catalyst that can be easily separated from the reaction mixture using an external magnet and reused, minimizing metal leaching and simplifying purification. jsynthchem.com

One-Pot Reactions : Designing synthetic routes that combine multiple steps into a single "one-pot" procedure avoids the need for intermediate isolation and purification, thereby saving solvents, time, and energy and reducing waste. nih.gov The multicomponent synthesis of pyridine derivatives is a prime example of this efficient approach. researchgate.netnih.gov

By combining these green chemistry principles, the synthesis of this compound analogues can be made significantly more sustainable, aligning with the modern demands of the pharmaceutical and chemical industries. unibo.it

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dichloromethane (DCM) |

| N,N-Dimethylformamide (DMF) |

| N-Methylpyrrolidone (NMP) |

| 2-Methyltetrahydrofuran (2-MeTHF) |

| Cyclopentyl methyl ether (CPME) |

Biological Activity Profiling and Target Identification for N Methylpicolinamide Derivatives

Antiproliferative Activity in Cellular Models

No studies were found that evaluated the efficacy of 5-Hydroxy-4-methoxy-N-methylpicolinamide against any cancer cell lines or detailed the use of specific cell-based screening methodologies for this compound.

Efficacy against Specific Cancer Cell Lines (e.g., A549, H1975, MDA-MB-231, HCT116, HepG2)

There is no available data on the half-maximal inhibitory concentration (IC50) or any other measure of antiproliferative activity for this compound in the specified cancer cell lines.

Cell-Based Screening Methodologies and Assay Development (e.g., MTT, CCK)

Information regarding the development or use of specific assays such as MTT or CCK to screen for the antiproliferative effects of this compound is not available in the scientific literature.

Anti-inflammatory Efficacy in In Vitro Systems

No published research investigates the potential anti-inflammatory effects of this compound in any in vitro models.

Antidiabetic Activity Investigations in Cellular and Biochemical Assays

There are no studies available that explore the antidiabetic properties of this compound through cellular or biochemical assays.

Inhibition of Lipid Peroxidation as an Antioxidant Mechanism

The potential for this compound to act as an antioxidant by inhibiting lipid peroxidation has not been reported in any scientific studies.

Insecticidal and Fungicidal Potency Evaluations

No data exists in the public domain regarding the evaluation of this compound for insecticidal or fungicidal activity.

Spectrum of Activity against Agricultural Pests and Plant Fungi

Picolinamide (B142947) derivatives have demonstrated a notable range of activity against various agricultural pests and plant pathogenic fungi. One such derivative, florylpicoxamid (B6595160), exhibits broad-spectrum fungicidal properties. nih.gov In vitro and in planta evaluations have shown its effectiveness against 21 different plant pathogenic fungi belonging to the phyla Ascomycota and Basidiomycota. nih.gov This indicates a wide field of application for controlling fungal diseases in various crops.

The efficacy of florylpicoxamid is particularly pronounced against Zymoseptoria tritici, the causative agent of wheat leaf blotch. nih.gov It has been shown to be more effective than other established fungicides like epoxiconazole, fluxapyroxad, and benzovindiflupyr (B602336) against wild-type isolates of this pathogen. nih.gov The compound's utility is further enhanced by its systemic and translaminar activity in both monocot and dicot plants, allowing for thorough protection of plant tissues. nih.gov Importantly, no cross-resistance has been observed with strobilurin and azole fungicides, making it a valuable tool for resistance management strategies. nih.gov

While detailed information on the specific spectrum of activity for this compound is not extensively documented in publicly available literature, the activity of related picolinamides suggests a potential for similar broad-spectrum antifungal and possible insecticidal properties. Further research is required to delineate the precise range of pests and fungi susceptible to this specific compound.

Mechanism of Insecticidal Action

The precise mechanism of insecticidal action for N-methylpicolinamide derivatives is an area of ongoing investigation. However, the broader class of insecticides acting on the nervous system provides some context. Many modern insecticides target insect receptors that are either absent or have significantly different pharmacology in vertebrates, leading to selective toxicity. nih.govnih.gov A key target for many insecticides is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect nervous system. nih.gov Neonicotinoids, for example, act as agonists at these receptors, causing overstimulation and paralysis. nih.gov

Radioligand binding studies on insect tissues have been instrumental in characterizing the interaction of insecticides with their target receptors. For instance, tritiated imidacloprid (B1192907) ([³H]-IMI) has been shown to bind with high affinity to nAChRs in insects, and this binding affinity correlates with their insecticidal potency. nih.gov Some insect species, like the peach potato aphid (Myzus persicae), exhibit both very high and lower affinity binding sites for imidacloprid. nih.gov The loss of the highest affinity binding site has been linked to insecticide resistance. nih.gov

While the direct target of this compound in insects has not been definitively identified in the available literature, it is plausible that it could act on a neuronal receptor, similar to other picolinamide-based insecticides. Further research, potentially utilizing radioligand binding assays with insect membrane preparations, would be necessary to elucidate its specific molecular target and mechanism of insecticidal action.

The fungicidal mechanism of picolinamides, on the other hand, is better understood. Picolinamide fungicides, such as fenpicoxamid (B607437) and florylpicoxamid, target the Qi site of the mitochondrial cytochrome bc1 complex (Complex III). nih.govacs.orgmdpi.comresearchgate.nettaylorfrancis.com This complex is a crucial component of the cellular respiration chain, and its inhibition disrupts the production of ATP, leading to fungal cell death. mdpi.com This mode of action is distinct from that of strobilurin fungicides, which target the Qo site of the same complex, thus providing an alternative for managing resistance. nih.govresearchgate.net

Another identified antifungal mechanism for picolinamide chemotypes is the inhibition of the phosphatidylinositol transfer protein (PITP), Sec14p, in Saccharomyces cerevisiae. nih.govcumbria.ac.ukresearchgate.netmdpi.comnih.gov This protein is essential for the transport of secretory proteins from the Golgi complex and is a promising target for novel antifungal agents due to its conservation among pathogenic fungi and its druggability. nih.govmdpi.com The inhibition of Sec14p by picolinamide derivatives has been shown to be selective for fungal proteins over their mammalian counterparts. nih.gov

Radioligand Development and Imaging Applications

Positron Emission Tomography (PET) is a highly sensitive and quantitative imaging technique that utilizes radiolabeled molecules (radioligands) to visualize and measure biological processes in vivo. nih.govnih.gov The development of PET radioligands for novel targets is a critical step in understanding disease pathology and in drug development.

Design and Synthesis of Radiolabeled this compound Analogues for PET Imaging

The synthesis of radiolabeled analogues of this compound for PET imaging would likely involve the incorporation of a positron-emitting radionuclide such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.gov The short half-life of ¹¹C (20.4 minutes) makes it suitable for imaging processes with rapid kinetics. nih.gov

A common strategy for ¹¹C-labeling is methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govnih.govresearchgate.net For a molecule like this compound, the hydroxyl or the methoxy (B1213986) group could serve as a potential site for radiolabeling. For instance, a desmethyl precursor could be synthesized and then reacted with a [¹¹C]methylating agent to introduce the radiolabel on the methoxy group.

A study on the development of PET radioligands for the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4) provides a relevant example. In this study, N-(methylthiophenyl)picolinamide derivatives were radiolabeled with ¹¹C via the methylation of a thiophenol precursor using [¹¹C]CH₃I. nih.gov This resulted in the desired radioligands with good radiochemical yields and high specific activity. nih.gov The synthesis was completed within 40 minutes from the end of bombardment. nih.gov

The design of a PET radioligand also requires consideration of its physicochemical properties to ensure adequate brain penetration and low non-specific binding. nih.gov For central nervous system (CNS) targets, desirable properties include a low molecular weight and moderate lipophilicity. nih.gov

Table 1: Example of Radiolabeling Picolinamide Derivatives for PET Imaging

| Precursor | Radiosynthesis Method | Radiolabeled Product | Radiochemical Yield (RCY) | Specific Activity (EOS) |

|---|---|---|---|---|

| Thiophenol precursor (20a) | [¹¹C]CH₃I, K₂CO₃, acetone, 50°C, 3 min | [¹¹C]11 | 19.0 ± 7.7% | 496 ± 138 GBq/μmol |

| Thiophenol precursor (20c) | [¹¹C]CH₃I, K₂CO₃, acetone, 50°C, 3 min | [¹¹C]14 | 34.8 ± 8.0% | 463 ± 263 GBq/μmol |

Data from a study on N-(methylthiophenyl)picolinamide derivatives. nih.gov

In Vitro Binding Affinity Assessments for Receptor Subtypes

Before a radioligand can be used for in vivo imaging, its binding affinity and selectivity for the target receptor must be thoroughly characterized in vitro. This is typically done using competitive binding assays with membrane preparations from cells expressing the receptor of interest. nih.govncku.edu.tw In these assays, the ability of the unlabeled test compound to displace a known radioligand from the receptor is measured, and the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ) is determined.

For example, in the development of mGluR4 ligands, the binding affinities of new N-phenylpicolinamide derivatives were determined using competitive binding studies with Chinese Hamster Ovary (CHO) cells transfected with the human mGluR4. nih.gov A tritium-labeled picolinamide derivative, [³H]2, was used as the radioligand. nih.gov These studies identified several compounds with low nanomolar affinity for mGluR4. nih.gov

Another study on N-(methylthiophenyl)picolinamide derivatives also reported high in vitro binding affinity for mGluR4, with IC₅₀ values of 3.4 nM and 3.1 nM for compounds 11 and 14, respectively. nih.gov These compounds also showed good selectivity over other mGluR subtypes. nih.gov

Table 2: In Vitro Binding Affinity of Picolinamide Derivatives for mGluR4

| Compound | IC₅₀ (nM) for mGluR4 |

|---|---|

| Compound 11 | 3.4 |

| Compound 14 | 3.1 |

Data from a study on N-(methylthiophenyl)picolinamide derivatives. nih.gov

Computational Chemistry and in Silico Modeling in the Research of 5 Hydroxy 4 Methoxy N Methylpicolinamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like 5-Hydroxy-4-methoxy-N-methylpicolinamide would interact with a biological target, typically a protein.

Hypothetical Research Findings: A molecular docking study of this compound would involve docking the compound into the binding sites of various clinically relevant protein targets. The results would be presented in a table format, detailing the binding affinity (in kcal/mol) and the specific amino acid residues involved in the interaction. For instance, the hydroxyl and methoxy (B1213986) groups on the picolinamide (B142947) ring would be expected to form key hydrogen bonds and hydrophobic interactions, respectively.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| Protein Kinase X | -8.5 | ASP145, LYS78, PHE144 |

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, SER530 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations would be used to assess the stability of the ligand-protein complex predicted by molecular docking and to analyze the conformational changes of the compound in a biological environment.

Hypothetical Research Findings: An MD simulation study would likely reveal that the docked pose of this compound remains stable within the binding pocket of the target protein over a simulation period of 100 nanoseconds. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would indicate minimal conformational changes, suggesting a stable binding mode.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model for a series of picolinamide derivatives, including this compound, would allow for the prediction of the biological activity of new, unsynthesized analogs.

Hypothetical Research Findings: A QSAR study would generate a statistically significant model with a high correlation coefficient (r²) and predictive ability (q²). The model would likely indicate that the presence of the hydroxyl group at the 5-position and the methoxy group at the 4-position are critical for a specific biological activity.

Cheminformatics Tools for Compound Design and Descriptor Generation (e.g., RDKit)

Cheminformatics tools like RDKit are essential for the generation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. These descriptors are the foundation of QSAR models and are used to design new compounds with improved properties.

Hypothetical Research Findings: Using RDKit, a variety of 2D and 3D descriptors for this compound would be calculated. These would include topological polar surface area (TPSA), molecular weight, number of hydrogen bond donors and acceptors, and logP. These descriptors would be used to build predictive models and to virtually screen libraries of similar compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to understand the electronic properties of a molecule, including its orbital energies (HOMO and LUMO), electrostatic potential, and reactivity.

Hypothetical Research Findings: DFT calculations for this compound would reveal the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap would provide an indication of the molecule's chemical reactivity and stability.

ADME Prediction and Pharmacokinetic Modeling (excluding human clinical aspects)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict the pharmacokinetic properties of a drug candidate. These models can forecast parameters such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. mdpi.com

Hypothetical Research Findings: ADME prediction for this compound would likely indicate good oral bioavailability and moderate blood-brain barrier penetration based on its molecular descriptors. The model might also predict potential sites of metabolism on the molecule.

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value |

|---|---|

| Oral Bioavailability | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP450 2D6 Inhibition | Non-inhibitor |

Future Research Trajectories and Broader Academic Impact

Exploration of Novel Biological Targets for 5-Hydroxy-4-methoxy-N-methylpicolinamide

The therapeutic potential of any compound is intrinsically linked to its molecular targets. For picolinamide (B142947) derivatives, research has unveiled a range of biological interactions, suggesting promising avenues for future investigation into this compound.

Derivatives of N-methylpicolinamide have been identified as potent inhibitors of several key enzymes implicated in disease. For instance, certain N-methylpicolinamide-4-thiol derivatives have been found to selectively inhibit Aurora-B kinase, a protein that plays a critical role in mitosis and is frequently overexpressed in various human cancers. mdpi.comnih.gov Molecular docking studies have helped to rationalize the stable interactions between these compounds and the kinase. mdpi.comnih.gov

Furthermore, other picolinamide derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.gov The inhibition of angiogenesis is a well-established strategy in cancer therapy. mdpi.com Some of these compounds have shown potent inhibitory activity against VEGFR-2 kinase, in some cases exceeding that of the reference drug sorafenib. nih.gov

The scope of picolinamide activity extends beyond cancer. Research has identified the phosphatidylinositol/phosphatidylcholine transfer protein, Sec14p, in Saccharomyces cerevisiae as the sole essential target for certain picolinamide and benzamide (B126) scaffolds with antifungal properties. nih.gov This discovery opens new possibilities for developing novel antifungal agents, a critical need given the rise of drug-resistant fungal infections. nih.gov Additionally, some picolinamide compounds are being investigated as selective inhibitors of the 11β-HSD1 enzyme, which is involved in glucocorticoid regulation and is a target for treating metabolic syndromes like diabetes and obesity. google.com

Given the diverse targets of its structural relatives, future research on this compound should prioritize screening against a broad panel of kinases and other enzymes implicated in cell signaling, proliferation, and metabolism. The structural features of this specific compound—the hydroxyl and methoxy (B1213986) groups on the pyridine (B92270) ring—may confer unique selectivity and potency for novel biological targets that have yet to be explored.

Table 1: Investigated Biological Targets of Picolinamide Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| N-Methylpicolinamide-4-thiol Derivatives | Aurora-B Kinase | Oncology | Displayed potent and broad-spectrum anti-proliferative activities in vitro against human cancer cell lines. mdpi.comnih.gov |

| Picolinamide (Thio)urea/Dithiocarbamate (B8719985) Derivatives | VEGFR-2 Kinase | Oncology | Showed potent inhibitory activity against VEGFR-2 kinase, with some compounds being more potent than sorafenib. nih.gov |

| 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives | Angiogenesis & Apoptosis Pathways | Oncology | Effectively suppressed angiogenesis and induced apoptosis and necrosis in cancer cells. mdpi.com |

| Picolinamide & Benzamide Scaffolds | Sec14p (Phospholipid Transfer Protein) | Antifungal | Identified as the sole essential target for antifungal activity in S. cerevisiae. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Picolinamide Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and accelerate research in ways previously thought impossible. nih.govmdpi.com

For picolinamide research, AI and ML can be integrated across the entire discovery pipeline. Machine learning algorithms can be trained on large databases of chemical compounds and their biological activities to predict the potential targets and efficacy of novel derivatives like this compound. nih.gov This can significantly speed up the initial phases of drug development by prioritizing the most promising candidates for synthesis and testing. mdpi.com

Development of Advanced Delivery Systems for Picolinamide Derivatives

The therapeutic effectiveness of a drug is dependent not only on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems (DDS) offer a means to overcome limitations such as poor solubility and to enable targeted and controlled release. nih.govnih.gov

For picolinamide derivatives, the development of advanced delivery systems is a critical area of future research. Nanoparticle-based systems, including polymeric, lipidic, and inorganic nanoparticles, represent a versatile platform. nih.govnih.gov Encapsulating a picolinamide derivative within a nanoparticle can protect it from degradation in the systemic circulation, improve its bioavailability, and allow for targeted accumulation in specific tissues, such as tumors. nih.govnih.gov This is achieved through mechanisms like the enhanced permeability and retention (EPR) effect in cancer tissues (passive targeting) or by functionalizing the nanoparticle surface with ligands that bind to receptors on target cells (active targeting). nih.gov

Other promising delivery platforms include:

Nanogels: These are crosslinked polymer networks that can be designed to be stimuli-responsive, releasing their drug payload in response to changes in the local environment, such as pH or temperature. nih.gov

Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their solubility and stability. nih.gov

Microneedle Patches: For localized conditions, microneedle arrays can deliver drugs directly through the skin, offering a minimally invasive alternative to systemic administration. nih.gov

By engineering advanced delivery systems for picolinamide derivatives, researchers can potentially enhance their therapeutic index, allowing for more effective treatment outcomes. The design of such systems would be tailored to the specific physicochemical properties of the picolinamide compound and the intended therapeutic application. youtube.comresearchgate.net

Contributions of N-Methylpicolinamide Research to Fundamental Chemical Biology

The study of N-methylpicolinamide and related structures has made significant contributions to our fundamental understanding of chemistry and biology. The picolinamide moiety has proven to be a highly versatile tool in synthetic organic chemistry. nih.gov It is widely used as a bidentate directing group in palladium-catalyzed C-H functionalization reactions. nih.govresearchgate.netnih.gov This strategy allows for the precise and efficient synthesis of complex molecules by activating specific C-H bonds for further reaction, a process that has become a cornerstone of modern synthetic methodology. nih.govnih.gov

Beyond its utility in synthesis, research into picolinamides has provided deep insights into fundamental molecular properties. Studies comparing the amide rotational barriers of picolinamide and its isomer nicotinamide (B372718) using dynamic nuclear magnetic resonance (NMR) have revealed substantial energetic differences. nih.gov These investigations, supported by ab initio calculations, have helped to partition the energetic contributions from factors like steric interactions, π-electron donation from the pyridine ring, and intramolecular hydrogen bonding. nih.govresearchgate.net Understanding these rotational barriers is crucial as the conformation of the amide bond is fundamental to the structure and function of countless biological molecules. nih.gov

Furthermore, picolinamides have served as valuable chemical probes for exploring biological systems. The identification of Sec14p as the target of antifungal picolinamides was achieved through a combination of chemogenomic profiling and biochemical assays, demonstrating how small molecules can be used to dissect complex biological pathways and identify novel drug targets. nih.gov This type of research pushes the boundaries of fundamental chemical biology by linking chemical structure to biological function. upenn.edu

Collaborative Research Opportunities and Interdisciplinary Approaches

Advancing the research of this compound and its analogs will require extensive collaboration across multiple scientific disciplines. The complexity of modern drug discovery necessitates a team-based approach, integrating expertise from various fields.

Similarly, the development of advanced drug delivery systems is an inherently interdisciplinary endeavor, bridging materials science, polymer chemistry, pharmacology, and medicine. nih.gov Creating a nanoparticle-based delivery system for a picolinamide derivative would involve materials scientists to engineer the nanoparticle, chemists to handle drug encapsulation and surface functionalization, and pharmacologists to evaluate its in vitro and in vivo performance.

Furthermore, elucidating novel biological targets and mechanisms of action requires a close partnership between medicinal chemists who synthesize the compounds and molecular and cellular biologists who perform the biological evaluations. mdpi.comnih.gov This collaborative cycle—where chemists synthesize compounds based on biological feedback, and biologists test new compounds to refine structure-activity relationships—is fundamental to progress. Such interdisciplinary efforts, often spanning multiple institutions, are essential for translating fundamental discoveries into tangible therapeutic advances.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-methylpicolinamide-4-thiol |

| Sorafenib |

| Nicotinamide |

| Benzamide |

| Pyrimidine-4-carboxamide |

| 4-(4-Formamidophenylamino)-N-methylpicolinamide |

| 4-Chloro-N-methylpicolinamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.